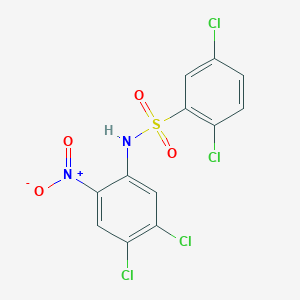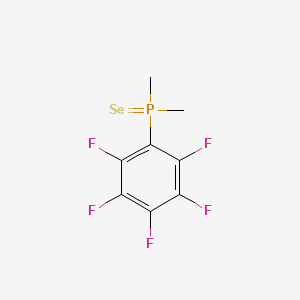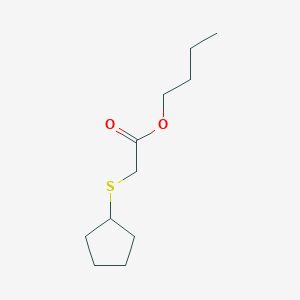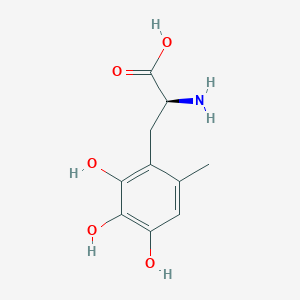![molecular formula C17H18N2O5S B14601486 O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine CAS No. 59602-65-2](/img/structure/B14601486.png)
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine is a complex organic compound that features a benzyl group, a nitrophenylsulfanyl group, and an L-threonine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common method involves the initial protection of the hydroxyl group of L-threonine, followed by the introduction of the benzyl group. The nitrophenylsulfanyl group is then introduced through a nucleophilic substitution reaction. The final step involves the deprotection of the hydroxyl group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of recyclable catalysts and green chemistry principles can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine involves its interaction with specific molecular targets. The nitrophenylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The L-threonine backbone can interact with enzymes and other proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Benzyl-L-threonine: Lacks the nitrophenylsulfanyl group, making it less reactive.
N-[(2-nitrophenyl)sulfanyl]-L-threonine: Lacks the benzyl group, affecting its lipophilicity and reactivity.
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-D-threonine: The D-isomer of the compound, which may have different biological activity.
Uniqueness
O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine is unique due to the presence of both the benzyl and nitrophenylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these groups with the L-threonine backbone makes this compound particularly versatile for various applications.
Eigenschaften
CAS-Nummer |
59602-65-2 |
|---|---|
Molekularformel |
C17H18N2O5S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(2S,3R)-2-[(2-nitrophenyl)sulfanylamino]-3-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H18N2O5S/c1-12(24-11-13-7-3-2-4-8-13)16(17(20)21)18-25-15-10-6-5-9-14(15)19(22)23/h2-10,12,16,18H,11H2,1H3,(H,20,21)/t12-,16+/m1/s1 |
InChI-Schlüssel |
RMKCKMWTEXIMEB-WBMJQRKESA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-])OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)



![4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate](/img/structure/B14601418.png)


![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)

![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)

![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)

![2-[2-(Methylsulfanyl)ethyl]-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone](/img/structure/B14601494.png)
